

# The Discovery and Development of Stenabolic (SR9009): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Whitepaper on the Core Science of a Novel Synthetic Rev-Erb Agonist

#### **Abstract**

Stenabolic (SR9009) is a synthetic small molecule that has garnered significant attention within the scientific community for its potent activation of the nuclear receptors Rev-Erba and Rev-Erba. Developed by Professor Thomas Burris at the Scripps Research Institute, SR9009 has demonstrated profound effects on circadian rhythm, metabolism, and exercise endurance in preclinical models.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental findings related to SR9009, intended for researchers, scientists, and drug development professionals. It includes a detailed summary of quantitative data, experimental protocols, and visualizations of the core signaling pathways.

#### **Discovery and Background**

Stenabolic (SR9009) was developed at the Scripps Research Institute by a team led by Professor Thomas Burris.[1][2] It is a synthetic compound identified for its high-affinity binding to the Rev-Erb nuclear receptors, which are critical components of the core circadian clock machinery. These receptors act as transcriptional repressors, playing a pivotal role in regulating the expression of genes involved in metabolism and inflammation. SR9009 is a Rev-Erb agonist, meaning it enhances the receptor's repressive activity.[1][3] While often mistakenly categorized as a Selective Androgen Receptor Modulator (SARM), SR9009 does not interact with androgen receptors; its biological effects are primarily mediated through the Rev-Erb pathway.[2][4]



#### **Mechanism of Action**

SR9009 exerts its effects by binding to the Rev-Erbα and Rev-Erbβ nuclear receptors. The half-maximal inhibitory concentration (IC50) for Rev-Erbα is 670 nM, and for Rev-Erbβ, it is 800 nM.[1] As a synthetic agonist, SR9009 enhances the natural repressive function of Rev-Erb. The core mechanism involves the recruitment of co-repressors, such as nuclear receptor co-repressor 1 (NCOR1) and histone deacetylase 3 (HDAC3), to the regulatory regions of Rev-Erb target genes.[5][6] This leads to the transcriptional repression of key genes involved in the circadian clock, glucose and lipid metabolism, and inflammatory processes.

One of the primary downstream effects of Rev-Erb activation by SR9009 is the repression of the core clock activators, Bmal1 and Clock.[1][7] By modulating the expression of these and other target genes, SR9009 influences a wide range of physiological processes. It is important to note that some studies have suggested that SR9009 may also have Rev-Erb-independent effects on cell proliferation and metabolism.[8][9]

#### **Key Preclinical Findings**

Numerous in vivo studies, primarily in mice, have demonstrated the significant physiological effects of SR9009 administration. These findings highlight its potential as a tool for studying metabolism and circadian biology.

#### **Enhanced Endurance and Exercise Capacity**

One of the most notable effects of SR9009 is the significant improvement in exercise endurance. In studies involving mice, administration of SR9009 led to an increase in running capacity by as much as 50%, measured by both time and distance.[10][11] This effect is attributed to an increase in the number of mitochondria in skeletal muscle, mimicking the effects of endurance exercise.[2]

#### **Metabolic Modulation**

SR9009 has been shown to have profound effects on metabolism, including:

• Increased Fat Loss: By activating Rev-Erb, SR9009 enhances the oxidation of fatty acids and glucose in skeletal muscle.[2] Studies in diet-induced obese mice have shown that treatment with SR9009 leads to a reduction in fat mass.[12]



- Improved Lipid Profile: SR9009 administration has been associated with decreased plasma levels of triglycerides and cholesterol.[5]
- Enhanced Glucose Homeostasis: The compound improves glucose metabolism and insulin sensitivity.[5]

#### **Circadian Rhythm Regulation**

As a Rev-Erb agonist, SR9009 directly impacts the body's internal clock. Administration of SR9009 can alter the circadian pattern of gene expression in the hypothalamus, the master regulator of circadian rhythms.[7] This can influence sleep-wake cycles and other circadian-driven behaviors.

## **Quantitative Data from Preclinical Studies**

The following tables summarize key quantitative data from preclinical studies on SR9009.

| Parameter               | Animal Model               | Dosage                     | Effect                                         | Reference |
|-------------------------|----------------------------|----------------------------|------------------------------------------------|-----------|
| Endurance               | Mice                       | Not specified              | ~50% increase in running distance and duration | [10][11]  |
| Fat Mass                | Diet-induced<br>obese mice | 100 mg/kg, i.p.,<br>b.i.d. | Significant<br>decrease in fat<br>mass         | [13]      |
| Plasma<br>Triglycerides | Mice                       | Not specified              | Decrease                                       | [5]       |
| Plasma<br>Cholesterol   | Mice                       | Not specified              | Decrease                                       | [5]       |
| Plasma Glucose          | Mice                       | Not specified              | Improvement in glucose metabolism              | [5]       |



| Gene  | Tissue/Cell Line                      | Treatment                  | Effect on<br>Expression                 | Reference |
|-------|---------------------------------------|----------------------------|-----------------------------------------|-----------|
| Bmal1 | Hypothalamus<br>(mice)                | SR9009 injection           | Repression                              | [7]       |
| Clock | Hypothalamus<br>(mice)                | SR9009 injection           | Repression                              | [7]       |
| Atg5  | Small-cell lung cancer cells          | SR9009                     | Repression                              | [1]       |
| Nrf2  | Ischemic<br>cerebral cortex<br>(mice) | SR9009 (50<br>mg/kg, i.p.) | Increased mRNA<br>and protein<br>levels | [14]      |
| HO-1  | Ischemic<br>cerebral cortex<br>(mice) | SR9009 (50<br>mg/kg, i.p.) | Increased mRNA<br>and protein<br>levels | [14]      |
| NQO1  | Ischemic<br>cerebral cortex<br>(mice) | SR9009 (50<br>mg/kg, i.p.) | Increased mRNA<br>and protein<br>levels | [14]      |

### **Detailed Experimental Protocols**

The following are representative experimental protocols extracted from published studies on SR9009.

#### In Vivo Administration in Mice

- Compound Preparation: SR9009 is dissolved in a vehicle solution, commonly a mixture of 5% DMSO, 10% Cremophor EL, and 85% PBS, to a working concentration (e.g., 10 mg/mL).
   [3]
- Dosage and Administration: Mice are typically administered SR9009 via intraperitoneal (i.p.) injection. Common dosages range from 50 mg/kg to 100 mg/kg of body weight, administered once or twice daily.[1][3]



 Animal Models: C57BL/6J mice are frequently used in studies investigating the metabolic and endurance effects of SR9009.[3]

#### **Endurance Testing**

Protocol: An endurance exercise test on a treadmill is a common method to assess the
effects of SR9009. Mice treated with SR9009 or a vehicle control are placed on the treadmill,
and the total running time and distance until exhaustion are recorded.

#### **Gene Expression Analysis**

- Method: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of target genes in tissues of interest (e.g., hypothalamus, skeletal muscle, liver).
- Procedure: Tissues are harvested from SR9009-treated and control animals. RNA is
  extracted, reverse-transcribed into cDNA, and then subjected to qPCR analysis using
  specific primers for the genes of interest. Gene expression levels are typically normalized to
  a housekeeping gene.

#### **Metabolic Analysis**

- Seahorse XF Analyzer: This technology is used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells or isolated mitochondria, providing insights into mitochondrial respiration and glycolysis.
- Procedure: Cells are cultured and treated with SR9009. The Seahorse XF Analyzer is then used to perform a mitochondrial stress test by sequentially injecting mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).

#### **Signaling Pathways and Visualizations**

The following diagrams illustrate the key signaling pathways and experimental workflows related to SR9009.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]



- 5. voanews.com [voanews.com]
- 6. REV-ERB Agonist SR9009 Regulates the Proliferation and Neurite
   Outgrowth/Suppression of Cultured Rat Adult Hippocampal Neural Stem/Progenitor Cells in
   a Concentration-Dependent Manner PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 8. SR9009 has REV-ERB—independent effects on cell proliferation and metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. newatlas.com [newatlas.com]
- 11. SR9009 Reversed Effect of Mitochondrial Damage, Increased Exercise Capacity in Mice [natap.org]
- 12. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]
- 13. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Stenabolic (SR9009): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b4054192#discovery-and-development-of-stenabolic-sr9009]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com